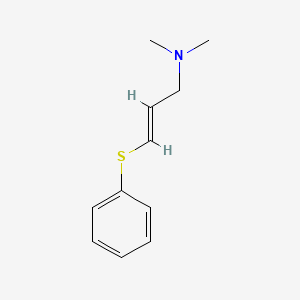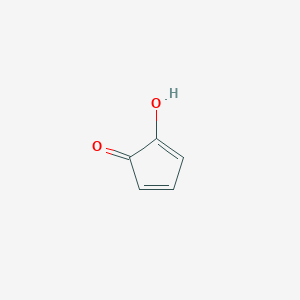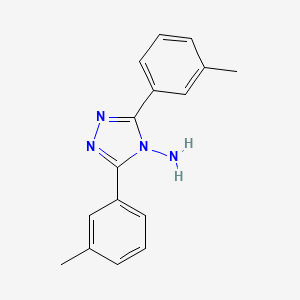![molecular formula C3H10N3O3P B14492212 {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid CAS No. 64781-41-5](/img/structure/B14492212.png)
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid is a compound characterized by the presence of a hydrazinylmethylidene group attached to an aminoethyl phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid typically involves the reaction of hydrazine derivatives with phosphonic acid precursors. One common method includes the condensation of hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reacted with a phosphonic acid derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and phosphonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a range of hydrazinyl and phosphonic acid derivatives .
Applications De Recherche Scientifique
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various industrial processes .
Mécanisme D'action
The mechanism of action of {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phosphonic acid moiety may also interact with metal ions and other biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Amino-ethyl)-phosphonic acid diisopropyl ester: A related compound with similar structural features but different functional groups.
Sulfur compounds: Compounds containing sulfur atoms that exhibit similar reactivity patterns in certain chemical reactions
Uniqueness
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid is unique due to its combination of hydrazinyl and phosphonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
64781-41-5 |
|---|---|
Formule moléculaire |
C3H10N3O3P |
Poids moléculaire |
167.10 g/mol |
Nom IUPAC |
1-(hydrazinylmethylideneamino)ethylphosphonic acid |
InChI |
InChI=1S/C3H10N3O3P/c1-3(5-2-6-4)10(7,8)9/h2-3H,4H2,1H3,(H,5,6)(H2,7,8,9) |
Clé InChI |
AOCWTNXPZOWIKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(N=CNN)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
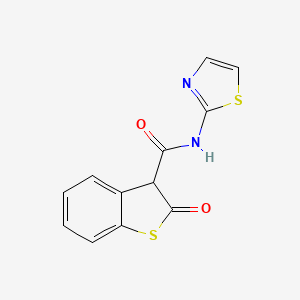
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

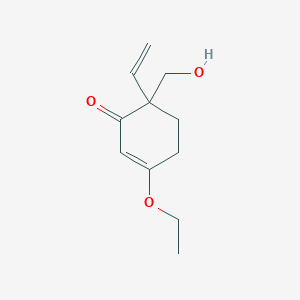
![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)


